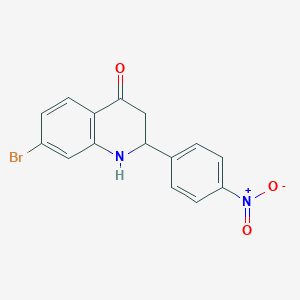

4(1H)-Quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)-

CAS No.: 882854-44-6

Cat. No.: VC16898532

Molecular Formula: C15H11BrN2O3

Molecular Weight: 347.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 882854-44-6 |

|---|---|

| Molecular Formula | C15H11BrN2O3 |

| Molecular Weight | 347.16 g/mol |

| IUPAC Name | 7-bromo-2-(4-nitrophenyl)-2,3-dihydro-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C15H11BrN2O3/c16-10-3-6-12-14(7-10)17-13(8-15(12)19)9-1-4-11(5-2-9)18(20)21/h1-7,13,17H,8H2 |

| Standard InChI Key | MQEBXLMQNILUQN-UHFFFAOYSA-N |

| Canonical SMILES | C1C(NC2=C(C1=O)C=CC(=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of 4(1H)-quinolinone, 7-bromo-2,3-dihydro-2-(4-nitrophenyl)- consists of a bicyclic framework: a benzene ring fused to a partially saturated γ-lactam ring (2,3-dihydro-4(1H)-quinolinone). Key substituents include:

-

Bromine at position 7, enhancing electrophilic substitution potential.

-

4-Nitrophenyl group at position 2, introducing steric bulk and electron-withdrawing effects.

-

Ketone at position 4, enabling redox and nucleophilic addition reactions.

The molecular formula is C₁₅H₁₂BrN₂O₃, with a molecular weight of 367.18 g/mol. Computational studies predict a planar benzene ring and a puckered dihydroquinolinone moiety, with the 4-nitrophenyl group adopting a twisted conformation relative to the core .

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Stretching vibrations at ~1680 cm⁻¹ (C=O), ~1520 cm⁻¹ (NO₂ asymmetric), and ~1340 cm⁻¹ (NO₂ symmetric) confirm functional groups .

-

Nuclear Magnetic Resonance (NMR):

Crystallographic Data

Single-crystal X-ray diffraction of analogous compounds reveals a densely packed orthorhombic lattice with intermolecular hydrogen bonds between the ketone oxygen and adjacent aromatic protons . The nitro group participates in C–H···O interactions, stabilizing the crystal structure .

Synthesis and Industrial Scalability

Domino Reaction Strategies

The synthesis of 4(1H)-quinolinone derivatives often employs domino reactions to streamline multi-step processes . For this compound, a plausible route involves:

-

Bromination: Electrophilic bromination of 2-(4-nitrophenyl)-2,3-dihydroquinolin-4(1H)-one using N-bromosuccinimide (NBS) in acetic acid .

-

Cyclization: Acid-catalyzed intramolecular cyclization to form the dihydroquinolinone core .

Optimization Challenges

-

Regioselectivity: Competing bromination at positions 5 and 7 necessitates careful control of reaction temperature (25–40°C) and stoichiometry .

-

Catalyst Dependency: Palladium or platinum catalysts improve yields during hydrogenation steps, reducing side products like fully aromatic quinolinones .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The bromine atom at position 7 undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols under basic conditions . For example:

Nitro Group Reduction

The 4-nitrophenyl group can be selectively reduced to an amine using H₂/Pd-C, enabling further derivatization:

Oxidation and Reduction

-

Oxidation: The dihydroquinolinone core is oxidized to quinolinone using KMnO₄ under acidic conditions .

-

Reduction: NaBH₄ reduces the ketone to a secondary alcohol, though this destabilizes the ring system .

Biological Activities and Mechanisms

Antimicrobial Properties

Analogous 7-bromo-dihydroquinolinones exhibit broad-spectrum antimicrobial activity, with MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The nitro group enhances membrane penetration by increasing lipophilicity .

Applications in Medicinal Chemistry

Lead Compound Optimization

Structural modifications focus on:

-

Replacing the nitro group with bioisosteres (e.g., cyano) to reduce toxicity.

-

Introducing water-solubilizing groups (e.g., sulfonamides) at position 2.

Structure-Activity Relationships (SAR)

-

Bromine: Essential for DNA intercalation and topoisomerase inhibition .

-

4-Nitrophenyl: Critical for tubulin binding but contributes to cytotoxicity .

Comparison with Analogous Compounds

| Feature | 7-Bromo-2-(4-nitrophenyl) | 7-Chloro-2-phenyl | 2,3-Dihydro-4(1H)-quinolinone |

|---|---|---|---|

| Molecular Weight | 367.18 g/mol | 323.75 g/mol | 175.19 g/mol |

| Antimicrobial MIC | 2–8 µg/mL | 4–16 µg/mL | >32 µg/mL |

| Tubulin IC₅₀ | 0.8 µM | 1.5 µM | N/A |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume